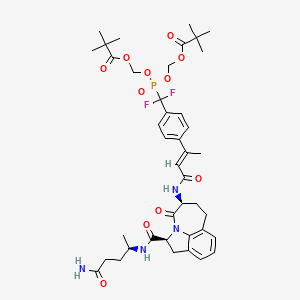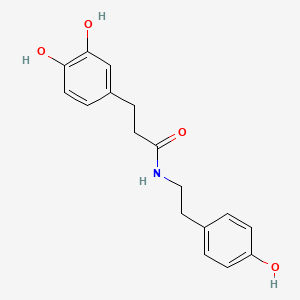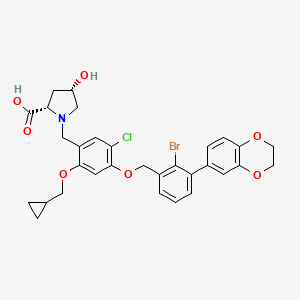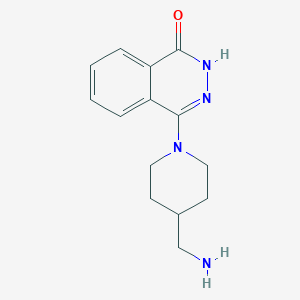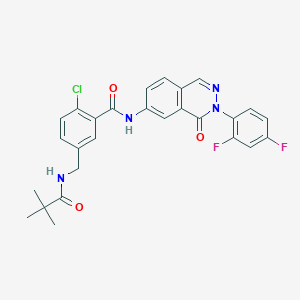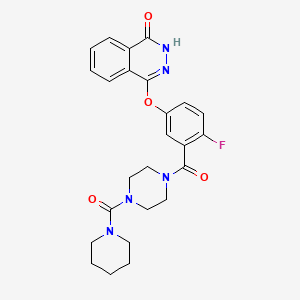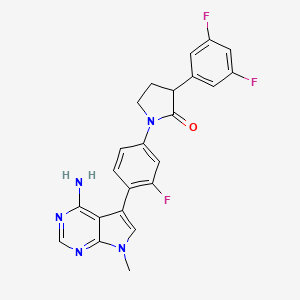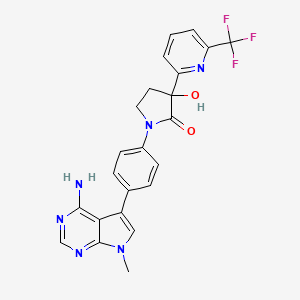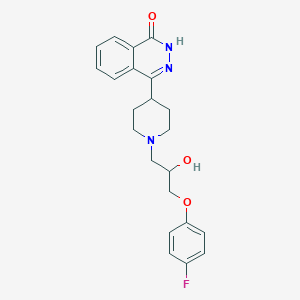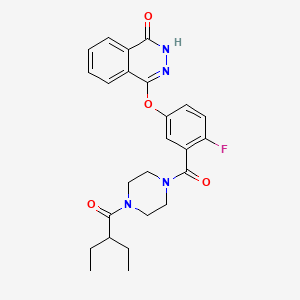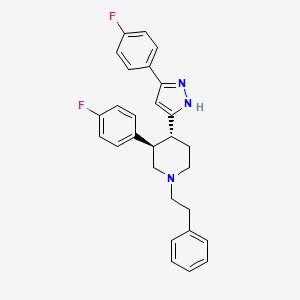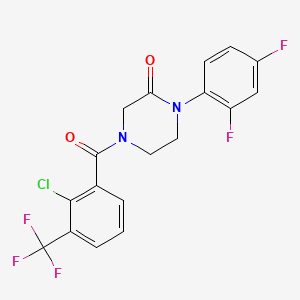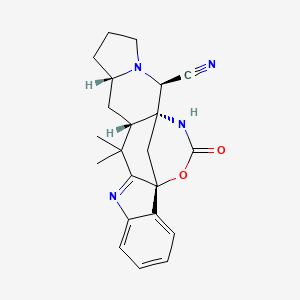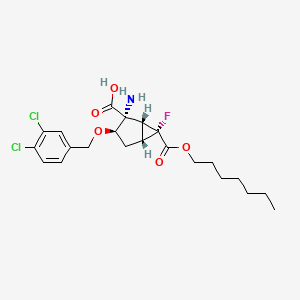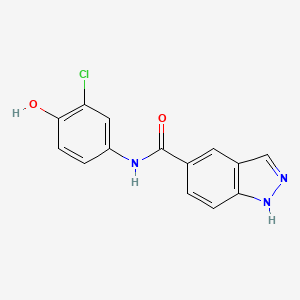
N-(3-chloro-4-hydroxyphenyl)-1H-indazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID25399762-Compound-Table1-C5: is a small molecular drug known for its inhibitory action on monoamine oxidase type B (MAO-B) . This compound has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Chemical Reactions Analysis
PMID25399762-Compound-Table1-C5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PMID25399762-Compound-Table1-C5 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the inhibition of monoamine oxidase type B and its effects on various chemical reactions.
Biology: It is used to investigate the role of monoamine oxidase type B in biological systems and its potential as a therapeutic target.
Medicine: It is studied for its potential use in the treatment of neurological disorders, such as Parkinson’s disease and Alzheimer’s disease.
Industry: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of PMID25399762-Compound-Table1-C5 involves the inhibition of monoamine oxidase type B. This enzyme is responsible for the breakdown of monoamine neurotransmitters, such as dopamine and serotonin. By inhibiting this enzyme, the compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurological disorders .
Comparison with Similar Compounds
PMID25399762-Compound-Table1-C5 is unique in its specific inhibition of monoamine oxidase type B. Similar compounds include:
Selegiline: Another inhibitor of monoamine oxidase type B, used in the treatment of Parkinson’s disease.
Rasagiline: A selective inhibitor of monoamine oxidase type B, also used in the treatment of Parkinson’s disease.
Safinamide: A reversible inhibitor of monoamine oxidase type B, used as an adjunct therapy in Parkinson’s disease.
These compounds share similar mechanisms of action but differ in their chemical structures and pharmacokinetic properties.
Properties
Molecular Formula |
C14H10ClN3O2 |
|---|---|
Molecular Weight |
287.70 g/mol |
IUPAC Name |
N-(3-chloro-4-hydroxyphenyl)-1H-indazole-5-carboxamide |
InChI |
InChI=1S/C14H10ClN3O2/c15-11-6-10(2-4-13(11)19)17-14(20)8-1-3-12-9(5-8)7-16-18-12/h1-7,19H,(H,16,18)(H,17,20) |
InChI Key |
VNFLUMWXDOMPIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=CC(=C(C=C3)O)Cl)C=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


